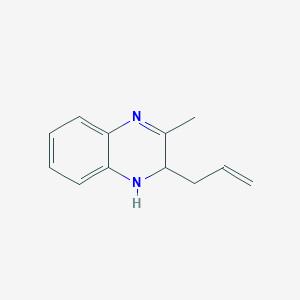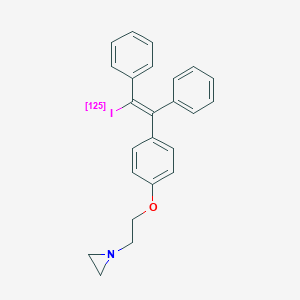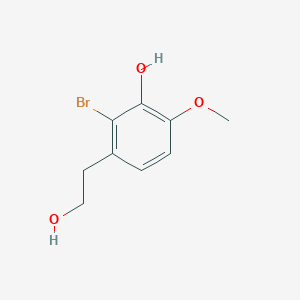
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol, also known as BHMP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. BHMP is a phenolic compound that belongs to the class of halogenated phenols and has been extensively studied for its potential applications in the field of medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol is not well understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals.
Biochemische Und Physiologische Effekte
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory effects. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to scavenge free radicals and to protect cells from oxidative stress. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has also been shown to inhibit the production of pro-inflammatory cytokines and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has several advantages for lab experiments, including its high purity and stability. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol is also readily available and relatively inexpensive. However, 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol. One potential direction is the development of 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol as a therapeutic agent for the treatment of bacterial and fungal infections. Another potential direction is the use of 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol as a plant growth regulator to improve crop yield and resistance to environmental stresses. Additionally, the development of new synthesis methods for 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol may lead to the discovery of new analogs with improved properties.
Synthesemethoden
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol can be synthesized through a multistep reaction process that involves the reaction of 2,6-dimethoxyphenol with 2-bromoethanol in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been widely used in scientific research for its potential applications in various fields. In medicine, 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been studied for its antibacterial, antifungal, and antiviral properties. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
In agriculture, 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been studied for its potential use as a plant growth regulator. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to enhance the growth and yield of various crops, including rice and wheat. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has also been shown to improve the resistance of plants to various environmental stresses, including drought and salinity.
In environmental science, 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been studied for its potential use as a disinfectant and preservative. 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been shown to effectively disinfect water and wastewater, and has been used as a preservative in various food products.
Eigenschaften
CAS-Nummer |
115961-48-3 |
|---|---|
Produktname |
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol |
Molekularformel |
C9H11BrO3 |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
2-bromo-3-(2-hydroxyethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-7-3-2-6(4-5-11)8(10)9(7)12/h2-3,11-12H,4-5H2,1H3 |
InChI-Schlüssel |
PKXDBPDWVILJEA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CCO)Br)O |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CCO)Br)O |
Synonyme |
2-BROMO-3-(2-HYDROXYETHYL)-6-METHOXYPHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



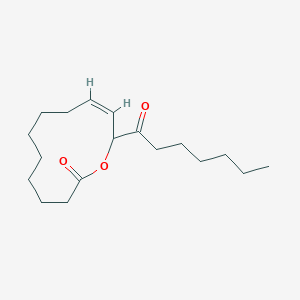
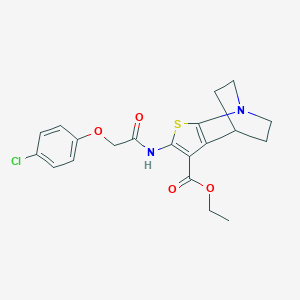
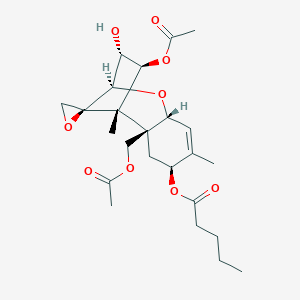
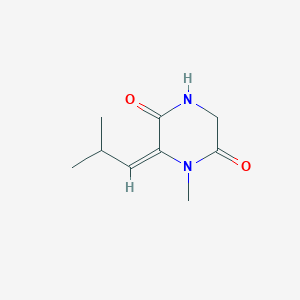
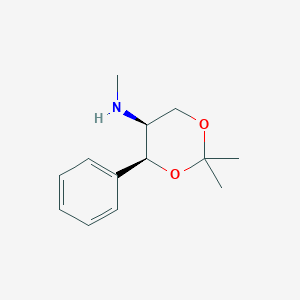
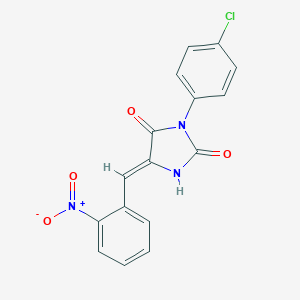
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
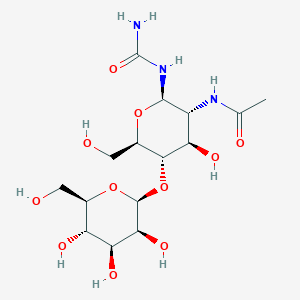

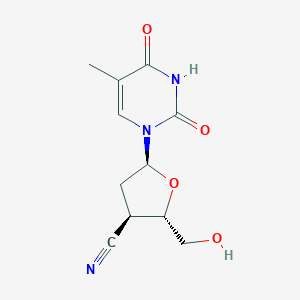
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
